6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 5-methyl-1H-pyrrolo[3,2-b]pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, leading to the selective bromination at the 6-position of the pyrrolo[3,2-b]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with various nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include amines, thiols, and alkoxides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinones, while reduction reactions can lead to the formation of dihydropyrroles.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Radical Initiators: Such as AIBN for radical bromination.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridines, which can be further functionalized for use in medicinal chemistry and material science.
Scientific Research Applications
6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group at the 5-position.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Has a different arrangement of the pyrrole and pyridine rings.
7-Azaindole: Contains a nitrogen atom in the indole ring, similar to the pyrrolo[3,2-b]pyridine structure.
Uniqueness
6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and methyl groups, which can significantly influence its reactivity and biological activity. The specific substitution pattern allows for selective functionalization and optimization in drug design.
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-6(9)4-8-7(11-5)2-3-10-8/h2-4,10H,1H3 |
InChI Key |
UOYKOIDAEKATOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN2)Br |
Origin of Product |
United States |
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